molecular formula C14H15N3O4S B6429142 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2330439-64-8

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B6429142
CAS No.: 2330439-64-8
M. Wt: 321.35 g/mol
InChI Key: KMFPXWQSECGCDY-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound features a benzene ring substituted with an acetyl group and a sulfonamide group, which is further connected to an ethoxypyrimidine moiety.

Mechanism of Action

Target of Action

The primary targets of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, like other sulfonamides, are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication . The effects of the drug give rise to hindrances in cell division, making the sulfonamides bacteriostatic rather than bactericidal .

Pharmacokinetics

Sulfonamides in general are known to bereadily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as sulfonamides . The efficacy of inhibition can also improve with a rise in the concentration of the compound and decline with a rise in temperature .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other sulfonamides, it can be inferred that it may interact with various enzymes and proteins in the body . For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition subsequently hinders bacterial DNA growth and cell division or replication .

Molecular Mechanism

The exact molecular mechanism of action of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is not known. Sulfonamides are known to exert their effects at the molecular level through various mechanisms. For instance, they inhibit the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division or replication .

Temporal Effects in Laboratory Settings

Sulfonamides are generally not readily biodegradable , suggesting that this compound may also exhibit stability over time.

Dosage Effects in Animal Models

Sulfonamides are known to cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .

Metabolic Pathways

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate .

Transport and Distribution

Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .

Subcellular Localization

Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Properties

IUPAC Name

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-3-21-14-15-8-12(9-16-14)17-22(19,20)13-6-4-11(5-7-13)10(2)18/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPXWQSECGCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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